3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c1-11-9-28-18(22-11)23-15(26)6-7-24-10-20-16-14(17(24)27)8-21-25(16)13-4-2-12(19)3-5-13/h2-5,8-10H,6-7H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCUGJKWJCGINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and anti-inflammatory effects.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A fluorophenyl substituent which may enhance its pharmacological profile.
- An N-(4-methylthiazol-2-yl) moiety that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes key findings related to the antiproliferative activity of similar compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12b | MDA-MB-468 | 0.5 | Induces apoptosis via caspase activation |
| 12c | T47D | 0.7 | Inhibits CDK and EGFR pathways |
| 12d | A549 | 1.2 | Disrupts cell cycle at S phase |
The compound 12b , a derivative closely related to our target compound, demonstrated significant antiproliferative effects against breast cancer cell lines by inducing apoptosis and halting cell cycle progression at the S phase, with a notable increase in caspase-3 levels by 7.32-fold compared to controls .
The mechanisms through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and subsequent apoptosis.
- EGFR Pathway Interference : By blocking epidermal growth factor receptor signaling, these compounds can reduce tumor growth and proliferation.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. For instance, compounds from similar classes have been reported to inhibit COX-2 activity effectively:
| Compound | COX-2 IC50 (µM) | Inflammatory Model Used |
|---|---|---|
| 5 | 0.04 ± 0.09 | Carrageenan-induced edema |
| 6 | 0.04 ± 0.02 | Cotton pellet-induced granuloma |
These findings suggest that derivatives like our target compound may also offer therapeutic benefits in managing inflammatory conditions by modulating COX pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Cycle Analysis : In vitro assays demonstrated that specific derivatives could effectively halt the cell cycle at various checkpoints, particularly the S phase in breast cancer models.
- Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 were consistently observed in treated cells compared to untreated controls.
- Inflammation Models : In vivo studies indicated that these compounds significantly reduced inflammation markers in animal models subjected to inflammatory stimuli.
Comparison with Similar Compounds
Core Modifications
The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituents at the N1 and C3 positions vary significantly:
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in the target compound is a common feature in analogs (e.g., Example 33, ) to optimize binding to hydrophobic pockets .
- Side Chain Diversity: The propanamide-thiazole group in the target compound contrasts with chromenone (Example 33) or benzamide (Example 53) moieties, which may alter solubility and target selectivity .
- Hydrogen Bonding : The hydroxyl group in ’s compound enhances water solubility but may reduce metabolic stability compared to the methylthiazole amide .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the hydroxyl group in lowers it (~2.0) .
- Molecular Weight :
Implications for Drug Design
- Bioactivity : Fluorine and amide groups are critical for kinase inhibition, as seen in FDA-approved pyrazolo-pyrimidine drugs (e.g., Tofacitinib). The methylthiazole in the target compound may improve selectivity over off-target kinases .
- Metabolic Stability: Bulky groups like tert-butyl () enhance metabolic stability but may reduce solubility, whereas chromenone (Example 33) could introduce CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
